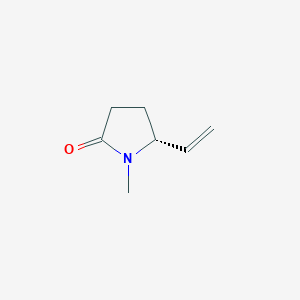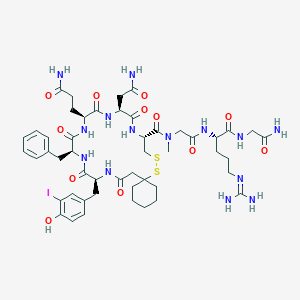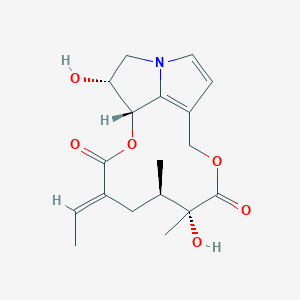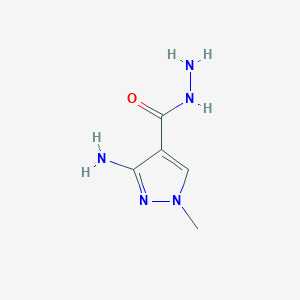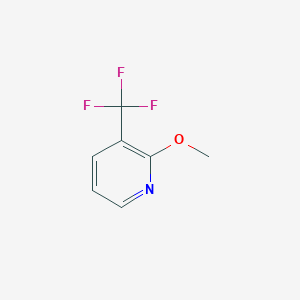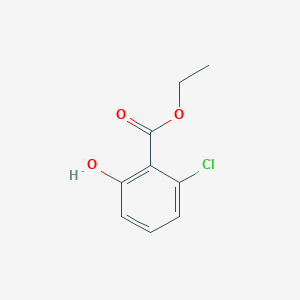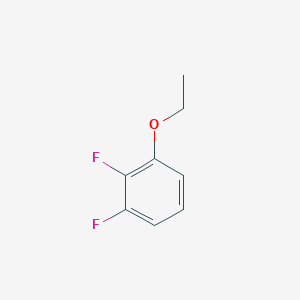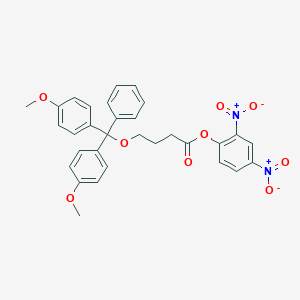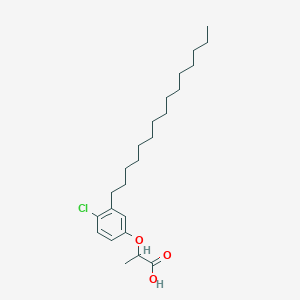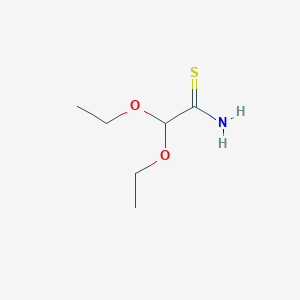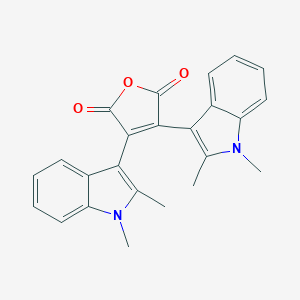
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione, also known as DIF-1, is a natural compound found in Dictyostelium discoideum, a soil-dwelling amoeba. DIF-1 has been found to have potential therapeutic applications due to its ability to regulate cell differentiation, proliferation, and apoptosis.
Scientific Research Applications
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to regulate cell differentiation and proliferation in various cell types, including cancer cells. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been shown to induce differentiation and apoptosis in leukemia cells, breast cancer cells, and prostate cancer cells. It has also been found to inhibit the growth and metastasis of melanoma cells.
Mechanism Of Action
The mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione is not fully understood. However, it has been proposed that 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione regulates cell differentiation and proliferation by modulating the Wnt signaling pathway. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to inhibit the activity of β-catenin, a key component of the Wnt signaling pathway, leading to the downregulation of target genes involved in cell proliferation and survival.
Biochemical And Physiological Effects
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of PARP. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has also been found to inhibit the migration and invasion of cancer cells by downregulating MMP-2 and MMP-9 expression. Additionally, 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to regulate the differentiation of stem cells into various cell types, including neurons, adipocytes, and osteoblasts.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low toxicity. 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione. One direction is to investigate the potential of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione as a therapeutic agent for various types of cancer. Another direction is to explore the use of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione in regenerative medicine for the differentiation of stem cells into specific cell types. Furthermore, the mechanism of action of 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione can be synthesized using a simple one-pot reaction from commercially available starting materials. The synthesis involves the condensation of two molecules of indole-3-acetaldehyde with one molecule of furan-2,5-dione in the presence of a Lewis acid catalyst. The resulting product is purified via column chromatography to obtain pure 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione.
properties
CAS RN |
122641-56-9 |
|---|---|
Product Name |
3,4-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2,5-dione |
Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,4-bis(1,2-dimethylindol-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C24H20N2O3/c1-13-19(15-9-5-7-11-17(15)25(13)3)21-22(24(28)29-23(21)27)20-14(2)26(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
InChI Key |
ONWINYUCXPZMJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=C(C(=O)OC3=O)C4=C(N(C5=CC=CC=C54)C)C |
synonyms |
3,4-BIS-(1,2-DIMETHYL-1H-INDOL-3-YL)-FURAN-2,5-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

